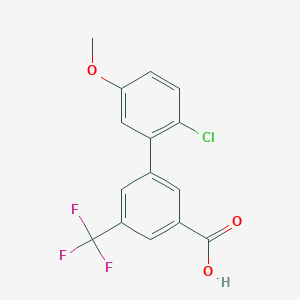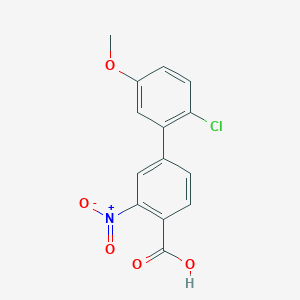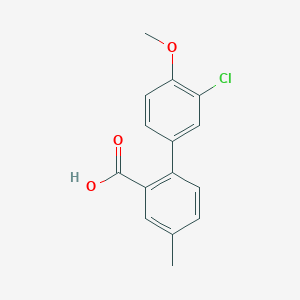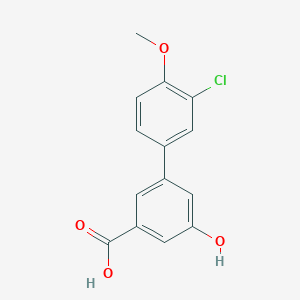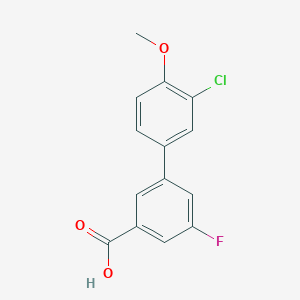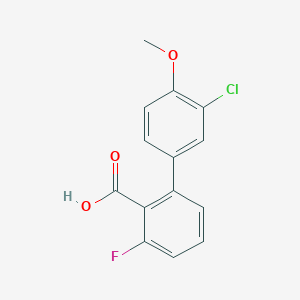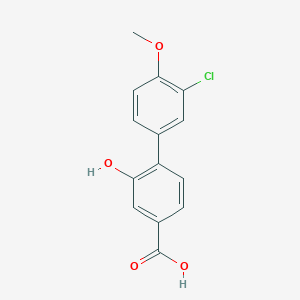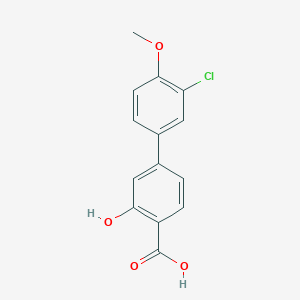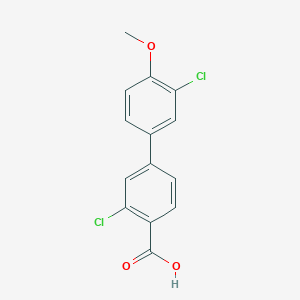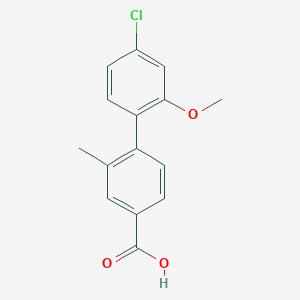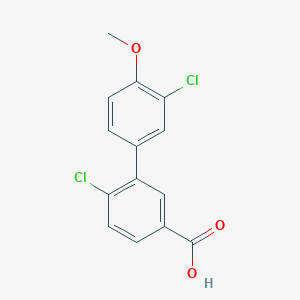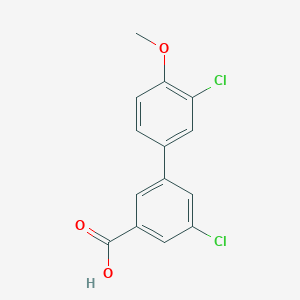
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid (abbreviated as 4-C-2-CMPBA) is a chlorinated aromatic acid used in a variety of scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of a number of important compounds. 4-C-2-CMPBA is also used in the synthesis of a wide range of polymers, dyes, and other compounds used in the chemical industry.
科学研究应用
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics. It is also used in the synthesis of polymers, dyes, and other compounds used in the chemical industry. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in the synthesis of certain organic compounds, such as β-lactams and β-lactones.
作用机制
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is an aromatic acid. It is believed to act as a proton donor in biochemical processes, such as the formation of hydrogen bonds and the formation of peptide bonds. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is an effective inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is a relatively stable compound and is easy to synthesize. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is relatively inexpensive and is widely available.
However, there are a number of potential limitations to the use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments. 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is a relatively toxic compound and should be handled with care. Additionally, 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can react with a number of other compounds and should be stored in an appropriate container.
未来方向
The use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in scientific research is likely to continue to grow in the coming years. In particular, the use of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals and other compounds is likely to continue to increase. Additionally, further research into the biochemical and physiological effects of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is needed in order to better understand its potential applications. Finally, further research into the synthesis of 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is needed in order to reduce the cost of production and improve the efficiency of the synthesis process.
合成方法
4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can be synthesized using a number of different methods. The most common method involves the reaction of 4-chlorobenzoic acid with 3-chloro-4-methoxyphenol in the presence of a base. This reaction is typically carried out at elevated temperatures in a solvent such as acetic acid or dimethylformamide. The reaction yields 4-Chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in 95% yield.
属性
IUPAC Name |
4-chloro-2-(3-chloro-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCTUYJRXUTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691057 |
Source


|
| Record name | 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-11-6 |
Source


|
| Record name | 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

